Vanadium(2+);trihydrate
Description
Vanadium(2+);trihydrate, chemically represented as VOSO₄·3H₂O (vanadium(IV) sulfate trihydrate), is a hydrated vanadium complex in the +4 oxidation state. It is a blue-green crystalline solid widely used in catalysis, energy storage, and biomedical research . The trihydrate form stabilizes the vanadyl ion (VO²⁺) through coordination with sulfate and water ligands, influencing its redox behavior and solubility . Notably, vanadyl sulfate trihydrate has been studied for its insulin-mimetic properties in diabetes management, though its efficacy depends on administration methods .
Properties
CAS No. |
71413-87-1 |
|---|---|
Molecular Formula |
H6O3V+2 |
Molecular Weight |
104.988 g/mol |
IUPAC Name |
vanadium(2+);trihydrate |
InChI |
InChI=1S/3H2O.V/h3*1H2;/q;;;+2 |
InChI Key |
HHFJNDVUVNWMFC-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.[V+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Vanadium(2+);trihydrate can be synthesized through the reduction of vanadium(III) or vanadium(V) compounds. One common method involves the reduction of vanadium(III) sulfate with a reducing agent such as zinc in an acidic medium. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of this compound often involves the reduction of vanadium pentoxide (V2O5) using calcium or aluminum as reducing agents. The process includes smelting, leaching, and roasting steps to obtain high-purity vanadium compounds. The final product is then hydrated to form the trihydrate complex.
Chemical Reactions Analysis
Types of Reactions
Vanadium(2+);trihydrate undergoes various chemical reactions, including:
Oxidation: Vanadium(II) can be oxidized to higher oxidation states such as vanadium(III) or vanadium(IV) using oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Vanadium(II) can be reduced to vanadium metal using strong reducing agents.
Substitution: The water molecules in this compound can be substituted with other ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid.
Reducing Agents: Zinc, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, and other ligands.
Major Products Formed
Oxidation: Vanadium(III) or vanadium(IV) complexes.
Reduction: Vanadium metal.
Substitution: Vanadium complexes with different ligands.
Scientific Research Applications
Vanadium(2+);trihydrate has several scientific research applications:
Chemistry: Used as a reducing agent in various chemical reactions and as a precursor for synthesizing other vanadium compounds.
Biology: Investigated for its potential role in biological systems, including its insulin-mimetic properties and its effects on glucose metabolism.
Medicine: Explored for its potential therapeutic applications in treating diabetes, cancer, and other diseases.
Industry: Utilized in the production of high-strength steel alloys and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of vanadium(2+);trihydrate involves its ability to undergo redox reactions and interact with various biological molecules. In biological systems, vanadium compounds can mimic insulin by inhibiting protein tyrosine phosphatases, leading to increased glucose uptake in cells. This compound can also interact with other enzymes and proteins, affecting various metabolic pathways.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- Oxidation State : VOSO₄·3H₂O (+4) is redox-active, enabling applications in flow batteries and catalysis . Lower oxidation states (e.g., +3 in squarate trihydrate) exhibit distinct ligand field effects and stability .
- Hydration : Higher hydration (e.g., octahydrate in Na[VO(O₂)₂(2,2'-bpy)]·8H₂O) increases solubility but may reduce thermal stability compared to dihydrates .
- Ligand Effects : Bipyridine ligands enhance catalytic activity in oxidation reactions, while sulfate ligands favor biological interactions .
Mechanistic Insights :
Challenges :
Catalytic Performance
Structural Influence :
- Bipyridine ligands in Na[VO(O₂)₂(2,2'-bpy)]·8H₂O facilitate electron transfer, outperforming simpler sulfate-based complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
